molecular formula C4H6Hg2O4+2 B3275885 Mercurous acetate CAS No. 631-60-7

Mercurous acetate

Cat. No.: B3275885
CAS No.: 631-60-7
M. Wt: 519.27 g/mol
InChI Key: JQSGSFMOYCKMKS-UHFFFAOYSA-L
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Description

Mercurous acetate (Hg₂(CH₃COO)₂) is a mercury(I) compound where mercury exists in the +1 oxidation state as a dimeric ion (Hg²⁺₂). It is a white crystalline solid, sparingly soluble in cold water, and decomposes in hot water to form mercuric acetate (Hg(CH₃COO)₂) and metallic mercury .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercurous acetate can be synthesized by reacting mercurous oxide with acetic acid. The reaction is typically carried out under controlled conditions to ensure the purity of the product. The general reaction is as follows: [ \text{Hg}_2\text{O} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Hg}_2(\text{CH}_3\text{COO})_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The process may also involve purification steps such as recrystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form mercuric acetate.

    Reduction: It can be reduced to elemental mercury.

    Substitution: this compound can participate in substitution reactions where the acetate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or nitric acid can oxidize this compound to mercuric acetate.

    Reducing Agents: Reducing agents like sodium borohydride can reduce this compound to elemental mercury.

    Substitution Reactions: Halide ions (e.g., chloride, bromide) can replace the acetate group in this compound.

Major Products:

    Oxidation: Mercuric acetate.

    Reduction: Elemental mercury.

    Substitution: Mercurous halides (e.g., mercurous chloride).

Scientific Research Applications

Chemical Synthesis and Catalysis

Mercurous acetate is employed in the synthesis of various organic compounds. It acts as a reagent in the preparation of phenylmercuric acetate, which is significant in organic synthesis and as a biocide. The compound's ability to facilitate reactions involving mercury makes it valuable in creating organomercury compounds that are used in pharmaceuticals and agricultural chemicals .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Synthesis of Phenylmercuric AcetateUsed in the production of biocides and fungicides.
Enzymatic ReactionsActs as a catalyst in enzymatic synthesis processes.
Electrode FormationUsed in the creation of this compound electrodes for electrochemical applications.

Biological Applications

In biological studies, this compound has been investigated for its uptake and distribution within plant systems. Research indicates that exposure to mercuric acetate affects cellular components differently compared to other mercury forms, influencing toxicity levels and biological responses .

Case Study: Cellular Uptake in Plants

A comparative study on pea roots demonstrated that mercuric acetate uptake increased with time and concentration, affecting mitochondrial distribution significantly. This suggests that this compound can alter cellular functions through mercury incorporation into vital cellular structures .

Environmental Impact and Toxicology

This compound poses certain risks due to its mercury content. Studies have shown that exposure can lead to embryotoxic effects, including increased rates of miscarriage and developmental abnormalities in animal models . The compound's potential as a teratogen necessitates careful handling and regulation.

Table 2: Toxicological Effects of this compound

Effect TypeDescriptionReference
EmbryotoxicityIncreased fetal deaths and abnormalities observed in animal studies.
Kidney DamageLong-term exposure may result in renal impairment.
Neurological EffectsSymptoms include irritability and memory loss due to mercury poisoning.

Safety Measures and Handling

Given the hazardous nature of this compound, strict safety protocols are essential during handling. Protective equipment should be used to minimize skin contact and inhalation risks. Regulatory guidelines recommend monitoring exposure levels to prevent adverse health effects associated with mercury .

Mechanism of Action

The mechanism of action of mercurous acetate involves its ability to interact with various molecular targets. In biological systems, mercury ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound can also interact with nucleic acids, affecting DNA and RNA functions. In chemical reactions, this compound acts as a source of mercury(I) ions, facilitating various transformations.

Comparison with Similar Compounds

Preparation Methods :

  • Synthesized via the thermal decomposition of β-pyridylmercuric acetate or phenylmercuric acetate in acetic acid .
  • Produced through double decomposition of mercurous nitrate (Hg₂(NO₃)₂) with acetic acid and sodium acetate .

Key Properties :

  • Stability : Less stable than mercuric salts; decomposes under heat or prolonged exposure to water .
  • Reactivity : Acts as a reducing agent in redox reactions, such as in the reduction of mercuric acetate by aldehydes .

Mercuric Acetate (Hg(CH₃COO)₂)

  • Oxidation State : Mercury(II) (+2).
  • Solubility : Highly soluble in water and organic solvents .
  • Applications :
    • Used in organic synthesis for oxidation reactions (e.g., converting alkenes to diols via oxymercuration-demercuration) .
    • Catalyst in polymerization and asymmetric synthesis .
  • Toxicity : Acute toxicity includes renal failure and neurological damage; classified as teratogenic .
  • Key Difference : Mercuric acetate is more stable and versatile in synthetic applications compared to mercurous acetate, which is often a reaction byproduct .

Mercurous Chloride (Hg₂Cl₂)

  • Oxidation State : Mercury(I) (+1).
  • Solubility : Insoluble in water and most solvents .
  • Applications :
    • Historically used as a fungicide and in calomel electrodes .
    • Precursor for other mercury compounds .

Phenylmercuric Acetate (C₆H₅HgOOCCH₃)

  • Oxidation State: Mercury(II) (+2) in an organomercury compound.
  • Applications :
    • Antifungal agent in agriculture and industrial preservatives .
  • Toxicity : Extremely toxic; bioaccumulates in ecosystems, causing chronic poisoning .
  • Key Difference: As an organomercury compound, phenylmercuric acetate exhibits higher environmental persistence compared to inorganic mercurous salts .

Mercuric Chloride (HgCl₂)

  • Oxidation State : Mercury(II) (+2).
  • Solubility: Highly soluble in water and ethanol .
  • Applications :
    • Catalyst in vinyl chloride production and wood preservation .
    • Reagent in analytical chemistry .
  • Toxicity : More acutely toxic than mercuric acetate; causes severe gastrointestinal and renal damage .
  • Key Difference : Mercuric chloride’s high solubility and reactivity make it a preferred catalyst, whereas this compound is primarily a lab-synthesized intermediate .

Data Tables

Table 1: Comparative Properties of Mercury Acetates

Property This compound Mercuric Acetate
Formula Hg₂(CH₃COO)₂ Hg(CH₃COO)₂
Oxidation State +1 +2
Solubility in Water Sparingly soluble Soluble
Stability Low (decomposes in heat) High
Primary Use Lab synthesis Organic oxidation
Toxicity (LD₅₀) High (systemic effects) High (teratogenic)

Sources:

Table 2: Antifungal Activity Comparison

Compound Activity Against Fungi Notes
Mercurous Chloride Inactive Tested but ineffective
Phenylmercuric Acetate Moderate Limited sporicidal action
8-Quinolinol Active (benchmark) Effective against T. viride

Source:

Research Findings

  • Synthetic Role : this compound forms during the reduction of mercuric acetate by aldehydes, highlighting its role as a redox intermediate .
  • Analytical Detection : Methods like hydride generation-atomic fluorescence spectrometry can detect this compound residues at concentrations as low as 0.004 μg/L .

Biological Activity

Mercurous acetate, a compound with the formula Hg2(C2H3O2)2\text{Hg}_2(\text{C}_2\text{H}_3\text{O}_2)_2, exhibits significant biological activity, particularly in toxicological and pharmacological contexts. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 282.65 g/mol
  • CAS Number : 1600-27-7
  • Solubility : Soluble in organic solvents but poorly soluble in water.

This compound primarily exerts its biological effects through interactions with cellular proteins and enzymes. Research indicates that mercury compounds can bind to sulfhydryl groups in proteins, leading to alterations in enzyme activity and cellular metabolism.

Protein Binding Studies

Studies have shown that this compound binds selectively to various proteins in kidney tissues. For instance, when kidney slices from rats were incubated with this compound, significant binding was observed, which correlated with changes in enzyme activities such as lactate dehydrogenase (LDH) and glucose-6-phosphate dehydrogenase (G6PD) .

Toxicological Effects

This compound is known for its toxicological implications , particularly regarding organ toxicity and teratogenicity:

  • Kidney Toxicity : Exposure has been linked to altered LDH activity and other metabolic disruptions in renal tissues .
  • Embryotoxicity : Animal studies have demonstrated that this compound can cause fetal abnormalities, including increased rates of miscarriage and developmental defects .

Case Study 1: Occupational Exposure

A notable case involved three workers exposed to mercuric acetate during manufacturing processes. They presented symptoms consistent with mercury poisoning, including neurological disturbances. This incident underscores the potential hazards associated with occupational exposure to mercury compounds .

Case Study 2: Teratogenic Effects in Animal Models

Research involving hamsters showed that maternal exposure to this compound led to significant embryotoxic effects, including increased fetal resorptions and malformations such as exencephaly (exposed brain tissue) . These findings highlight the compound's potential risks during pregnancy.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other mercury compounds:

CompoundLDH Activity ChangeEmbryotoxicityProtein Binding
This compoundDecreasedHighSignificant
Mercuric AcetateDecreasedModerateModerate
Phenylmercuric AcetateIncreasedLowLow

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing mercurous acetate in the laboratory?

this compound (Hg₂(CH₃COO)₂) is typically synthesized via controlled redox reactions. For example, precipitation from a reaction mixture containing mercury and acetic acid under inert conditions is a common approach . Characterization involves decomposition point analysis (~270°C) and infrared (IR) spectroscopy to confirm structural integrity. Comparative analysis with authentic samples is critical to validate purity .

Q. How can researchers confirm the oxidation state of mercury in this compound?

Mercury in this compound exists in the +1 oxidation state (Hg⁺), forming a dimeric Hg₂²⁺ structure. Techniques such as X-ray photoelectron spectroscopy (XPS) and redox titration (e.g., iodometric methods) are used to distinguish Hg⁺ from Hg²⁺. Additionally, solubility tests (e.g., insolubility in water for Hg₂Cl₂ vs. solubility of Hg(CH₃COO)₂) provide indirect validation .

Q. What are the primary stability concerns when handling this compound?

Mercurous compounds are prone to disproportionation, especially in acidic or oxidizing environments, forming Hg²⁺ and elemental Hg. Storage under anhydrous conditions and in inert atmospheres (e.g., argon) minimizes degradation. Regular spectroscopic monitoring (e.g., UV-Vis) is recommended to detect instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound reactions under varying pH conditions?

Conflicting kinetic data often arise from pH-dependent speciation. For instance, acetate buffer (pH 3.6–5.5) stabilizes Hg⁺, while phosphate or borate buffers induce precipitation or redox shifts . Advanced methods include:

  • In situ Raman spectroscopy to track Hg speciation.
  • Cyclic voltammetry (CV) to study redox behavior at different pH levels (e.g., using Hg/Hg₂SO₄ reference electrodes) .
    Controlled experiments with ionic strength adjustments and chelating agents (e.g., EDTA) help isolate variables .

Q. What experimental strategies mitigate interference from mercury speciation in analytical workflows?

Speciation challenges (e.g., Hg⁺ ↔ Hg²⁺ interconversion) can distort results in techniques like atomic absorption spectroscopy (AAS). Mitigation strategies include:

  • Pre-complexation with thiourea or cysteine to stabilize Hg⁺.
  • Separation techniques such as ion chromatography (IC) paired with inductively coupled plasma mass spectrometry (ICP-MS) .
  • X-ray absorption spectroscopy (XAS) to directly probe local Hg coordination environments .

Q. How can electrochemical studies be designed to probe this compound’s role in catalytic systems?

this compound’s redox activity makes it relevant in electrocatalysis. Experimental design considerations:

  • Use a three-electrode system with a Hg/Hg₂SO₄ reference electrode and platinum counter electrode in acetate buffer (pH 3.6) .
  • Scan rate-dependent CV to distinguish adsorption-controlled vs. diffusion-limited processes.
  • Electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance in Hg⁺-mediated reactions .

Q. What are the methodological best practices for evaluating this compound’s toxicity in biological assays?

Toxicity assessment requires stringent controls due to Hg⁺’s high reactivity with thiol groups in proteins. Recommendations:

  • Use chelating agents (e.g., dimercaptosuccinic acid) to quench unreacted Hg⁺ post-exposure.
  • Luminescent bacterial assays (e.g., Vibrio fischeri) for rapid ecotoxicity screening.
  • Histopathological analysis of model organisms (e.g., zebrafish) to quantify organ-specific damage .

Q. Methodological Considerations Table

Challenge Technique Key Reference
Oxidation state confirmationXPS, iodometric titration
Speciation interferenceIC-ICP-MS, XAS
Kinetic contradictionsIn situ Raman, CV
Toxicity evaluationLuminescent assays, histopathology

Properties

IUPAC Name

mercury(1+);acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYNUJYAXVDTCB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Hg+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3HgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212432
Record name Mercurous acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-60-7
Record name Mercurous acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercurous acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimercury di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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